

5-Bromo-N-cyclohexylnicotinamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	5-Bromo-N-cyclohexylnicotinamide
Cat. No.:	B1366067

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-N-cyclohexylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

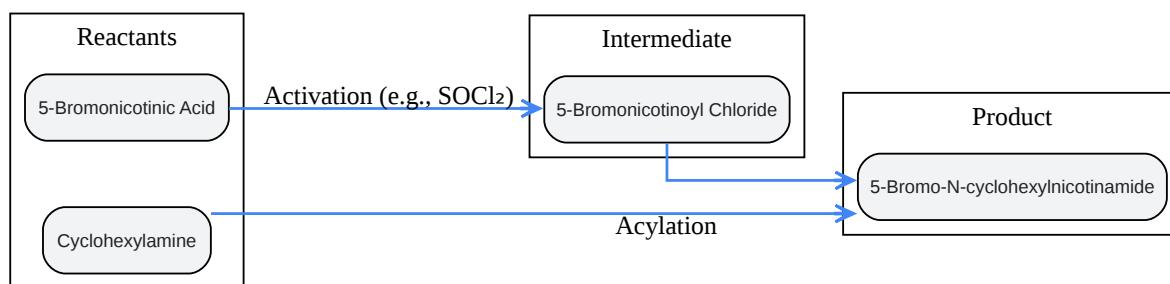
Abstract

This guide provides a comprehensive overview of **5-Bromo-N-cyclohexylnicotinamide**, a nicotinamide derivative of interest in chemical and pharmaceutical research. While detailed experimental data on this specific compound is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of its core structure, offers logical extrapolations for its synthesis and analysis based on related compounds, and discusses its potential within the broader context of nicotinamide pharmacology. This guide is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the areas requiring further investigation.

Core Molecular Attributes

5-Bromo-N-cyclohexylnicotinamide is a substituted aromatic amide. Its structure features a pyridine ring, characteristic of nicotinamides, with a bromine atom at the 5-position and a cyclohexylamide group at the 3-position.

Table 1: Physicochemical Properties of 5-Bromo-N-cyclohexylnicotinamide


Property	Value	Source
CAS Number	342013-85-8	[1]
Molecular Formula	C ₁₂ H ₁₅ BrN ₂ O	[1]
Molecular Weight	283.16 g/mol	[1]
Canonical SMILES	C1CCC(CC1)NC(=O)C2=CC=NC=C2Br	
Storage Conditions	Sealed in dry, 2-8°C	[1]

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for **5-Bromo-N-cyclohexylnicotinamide** is not readily available in published literature, a logical and commonly employed synthetic route can be proposed based on established amide bond formation reactions.

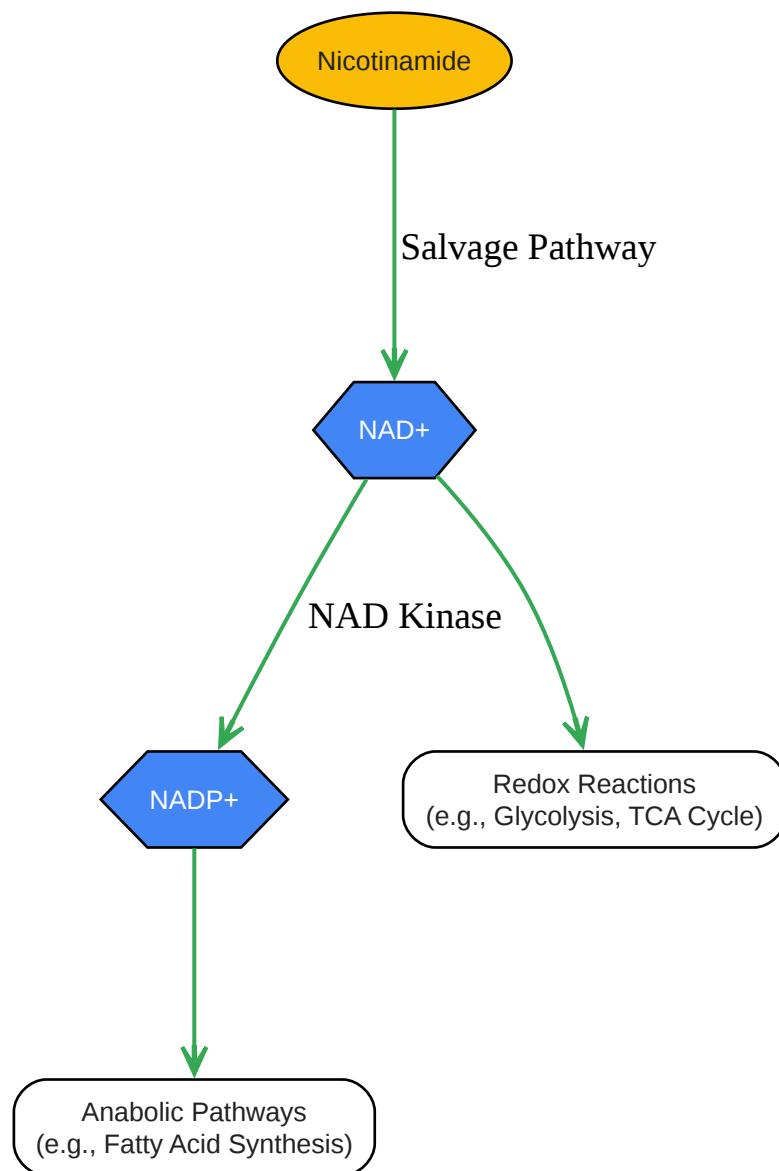
Proposed Synthetic Pathway

The most probable synthetic route involves the acylation of cyclohexylamine with a derivative of 5-bromonicotinic acid. A common and efficient method would be the use of an activated carboxylic acid derivative, such as an acyl chloride.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Bromo-N-cyclohexylnicotinamide**.

Experimental Protocol: A Generalized Approach


- Activation of 5-Bromonicotinic Acid: 5-bromonicotinic acid would first be converted to a more reactive species. A standard procedure involves refluxing the acid with thionyl chloride (SOCl_2), often with a catalytic amount of dimethylformamide (DMF), to yield 5-bromonicotinoyl chloride. The excess thionyl chloride is typically removed by distillation.
- Amide Formation: The resulting 5-bromonicotinoyl chloride, dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), would then be reacted with cyclohexylamine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is generally added to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
- Work-up and Purification: Upon completion, the reaction mixture would be washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Potential Biological and Pharmacological Significance

The biological activity of **5-Bromo-N-cyclohexylnicotinamide** has not been explicitly detailed in accessible scientific literature. However, its structural components suggest potential areas of pharmacological interest based on the known activities of related nicotinamide derivatives.

Nicotinamide itself is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for a multitude of cellular redox reactions.

Diagram: The Central Role of Nicotinamide in Cellular Metabolism

[Click to download full resolution via product page](#)

Caption: Simplified overview of nicotinamide's role in NAD/NADP synthesis.

The introduction of a bromine atom and a cyclohexyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk. These modifications can influence its ability to cross cell membranes, interact with protein binding sites, and its metabolic stability. Further research is necessary to elucidate the specific biological targets and pharmacological profile of **5-Bromo-N-cyclohexylnicotinamide**.

Analytical Characterization

Comprehensive spectral data for **5-Bromo-N-cyclohexylnicotinamide** is not publicly available in research databases. However, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[\[1\]](#)[\[2\]](#)

Expected Spectral Characteristics

- ^1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the cyclohexyl ring, and the amide proton. The aromatic protons would appear in the downfield region, with their splitting patterns influenced by the bromine and amide substituents. The cyclohexyl protons would appear as a complex multiplet in the upfield region. The amide proton would likely be a broad singlet.
- ^{13}C NMR: The carbon NMR would show distinct signals for the carbons of the pyridine ring, with the carbon attached to the bromine atom being significantly influenced. The carbonyl carbon of the amide would appear in the characteristic downfield region for amides. The carbons of the cyclohexyl ring would be observed in the aliphatic region.
- IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretch of the amide group, typically around $1640\text{-}1680\text{ cm}^{-1}$. An N-H stretch would also be visible around 3300 cm^{-1} . Characteristic bands for the aromatic ring would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.16 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) separated by two mass units would be expected for the molecular ion and any bromine-containing fragments.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Bromo-N-cyclohexylnicotinamide** is not widely available. However, based on the safety information for structurally related compounds, such as 5-bromonicotinamide, general precautions should be taken.[\[3\]](#)

- Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[\[3\]](#)

- Handling Recommendations: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place.[\[1\]](#)

Future Directions and Research Opportunities

The lack of extensive public data on **5-Bromo-N-cyclohexylnicotinamide** presents numerous opportunities for further research. Key areas for investigation include:

- Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full analytical characterization (NMR, IR, MS, and elemental analysis).
- Biological Screening: Evaluation of its biological activity across various assays to identify potential therapeutic applications. This could include screening for anticancer, anti-inflammatory, or neuroprotective properties, given the known activities of other nicotinamide derivatives.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand how modifications to the bromine and cyclohexyl moieties affect biological activity.
- Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

5-Bromo-N-cyclohexylnicotinamide is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide has provided a foundational understanding of its chemical nature, proposed a logical synthetic route, and discussed its potential areas of application based on the broader class of nicotinamides. It is clear that further experimental work is required to fully elucidate the chemical, biological, and pharmacological properties of this compound, making it an open area for scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 342013-85-8|5-Bromo-N-cyclohexylnicotinamide|BLD Pharm [bldpharm.com]
- 2. 342013-85-8|5-Bromo-N-cyclohexylnicotinamide| Ambeed [ambeed.com]
- 3. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-N-cyclohexylnicotinamide CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1366067#5-bromo-n-cyclohexylnicotinamide-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1366067#5-bromo-n-cyclohexylnicotinamide-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

